molecular formula C16H25BN2O4 B15230887 tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No.: B15230887
M. Wt: 320.2 g/mol
InChI Key: WKGAVTZRZPJFKB-UHFFFAOYSA-N
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Description

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate ( 1310404-08-0) is a high-value boronic ester derivative with a molecular formula of C 16 H 25 BN 2 O 4 and a molecular weight of 320.19 g/mol . This compound is supplied as a solid and requires storage, sealed in dry conditions, between 2-8°C to maintain stability . Its primary research value lies in its role as a crucial building block in synthetic organic and medicinal chemistry. The presence of the stable, protected 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group makes this compound an ideal substrate for Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the efficient attachment of the pyridine scaffold to a wide variety of aromatic and heteroaromatic rings. This is essential for constructing complex molecular architectures found in pharmaceutical candidates and functional materials. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality on the pyridine ring, preventing unwanted side reactions during synthesis and allowing for selective deprotection under mild acidic conditions when the free amine is needed for further derivatization. In a research context, this compound is instrumental in the exploration and development of new therapeutic agents. Boron-containing compounds are key intermediates in the synthesis of molecules for probing biological pathways and developing inhibitors for various targets . Researchers utilize this reagent to systematically build and optimize lead compounds, particularly in areas such as immunology and oncology drug discovery. Hazard Statements: H302-H315-H319 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation) . Precautionary Statements: P280-P301+P312+P330-P302+P352-P305+P351+P338-P332+P313-P337+P313-P501 (Wear protective gloves/protective clothing/eye protection/face protection; IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, Rinse mouth; IF ON SKIN: Wash with plenty of water; IF IN EYES: Rinse cautiously with water for several minutes, Remove contact lenses if present and easy to do, continue rinsing; If skin irritation occurs: Get medical advice/attention; If eye irritation persists: Get medical advice/attention; Dispose of contents/container in accordance with local/regional/national/international regulations) . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H25BN2O4

Molecular Weight

320.2 g/mol

IUPAC Name

tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-10-8-9-11(18-12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,18,19,20)

InChI Key

WKGAVTZRZPJFKB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Primary Synthetic Routes

Boc Protection of 2-Amino-6-bromopyridine

The synthesis typically begins with the protection of 2-amino-6-bromopyridine. The amine group is shielded using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions:

Procedure :

  • Dissolve 2-amino-6-bromopyridine (1.0 equiv) in dichloromethane (DCM).
  • Add Boc anhydride (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP).
  • Stir at room temperature for 12 hours.
  • Purify via column chromatography to isolate tert-butyl (6-bromopyridin-2-yl)carbamate.

Key Data :

Reagent Solvent Time (h) Yield Reference
Boc₂O, DMAP, TEA DCM 12 85%

This step achieves near-quantitative protection while preserving the bromide for subsequent borylation.

Miyaura Borylation of the Aryl Bromide

The bromine at position 6 is replaced with a boronic ester via palladium-catalyzed Miyaura borylation. This method employs bis(pinacolato)diboron (B₂pin₂) as the boron source:

Procedure :

  • Combine tert-butyl (6-bromopyridin-2-yl)carbamate (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane.
  • Heat at 80°C under nitrogen for 18 hours.
  • Quench with water, extract with ethyl acetate, and purify by flash chromatography.

Key Data :

Catalyst Base Solvent Temp (°C) Yield Reference
Pd(dppf)Cl₂ KOAc Dioxane/H₂O 80 90%

This method is favored for its scalability and compatibility with the Boc group. Computational studies confirm that palladium intermediates facilitate oxidative addition at the aryl bromide, followed by transmetallation with B₂pin₂.

Alternative Methods for Boronic Ester Installation

Directed Lithiation-Borylation

In substrates where bromide is absent, directed ortho-metalation (DoM) can position lithium at position 6, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Procedure :

  • Treat tert-butyl (pyridin-2-yl)carbamate with lithium diisopropylamide (LDA) at -78°C.
  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Warm to room temperature and isolate the product.

Key Data :

Base Boron Reagent Yield Reference
LDA i-PrOBpin 65%

This method is less common due to the pyridine ring’s electron-deficient nature, which complicates lithiation.

Copper-Catalyzed Borylation

Copper-mediated borylation offers a transition-metal-free alternative, though it is less efficient for aryl substrates:

Procedure :

  • Mix tert-butyl (6-bromopyridin-2-yl)carbamate with B₂pin₂ (2.0 equiv) and Cu(I) thiophene-2-carboxylate (10 mol%).
  • Heat at 100°C in DMF for 24 hours.

Key Data :

Catalyst Solvent Temp (°C) Yield Reference
Cu(I) thiophenecarboxylate DMF 100 45%

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each approach:

Method Advantages Limitations Ideal Use Case
Miyaura Borylation High yield (90%), scalable Requires Pd catalyst Industrial-scale synthesis
Directed Lithiation No halogen precursor needed Low yield, stringent conditions Research-scale exploration
Cu-Catalyzed Transition-metal-free Poor efficiency Niche applications

Miyaura borylation remains the gold standard due to its reliability and compatibility with functional groups.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. This reaction is pivotal in constructing biaryl systems for pharmaceuticals and materials .

Mechanism :

  • Oxidative Addition : Pd(0) catalyst reacts with aryl halide (e.g., Ar–X).

  • Transmetallation : Boronate transfers the aryl group to palladium.

  • Reductive Elimination : Pd(II) releases the biaryl product, regenerating Pd(0).

Reaction Conditions and Performance :

ComponentDetailsYield (%)Source
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)70–85
Base K₂CO₃, Na₂CO₃
Solvent THF, DMF, DMSO
Temperature 80–120°C
Reaction Time 12–24 hours

Carbamate Hydrolysis

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield a free amine, facilitating further functionalization .

Conditions and Outcomes :

ConditionReagentsTemperatureProductYield (%)Source
Acidic Hydrolysis HCl (4M in dioxane), H₂SO₄50–80°CPyridinylamine80–90
Basic Hydrolysis NaOH, KOH25–60°CPyridinylamine60–75

Mechanism :

  • Acidic Pathway : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Basic Pathway : Hydroxide ion deprotonates the carbamate, leading to cleavage of the Boc group.

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution at the meta position (relative to the boronate group) due to electron-withdrawing effects of the carbamate .

Example Reaction : Nitration

ParameterDetailsYield (%)Source
Reagents HNO₃, H₂SO₄65–75
Temperature 0–5°C
Product 3-Nitro-pyridinylboronate

Boronate Transesterification

The pinacol boronate group exchanges with diols (e.g., ethylene glycol) under mild acidic conditions, enabling solvent-dependent tuning of boronate reactivity .

Reaction Profile :

ConditionReagentsOutcomeSource
Acid Catalyst p-TsOH, AcOHBoronate ester exchange
Solvent Methanol, DichloromethaneStabilized boronate complexes

Nucleophilic Acyl Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack, enabling reactions with Grignard reagents or organolithium compounds .

Example : Reaction with MeMgBr

ParameterDetailsYield (%)Source
Reagents MeMgBr, THF55–65
Temperature −78°C to 25°C
Product N-Methylpyridinylboronate

Stability Under Oxidative Conditions

The boronate group is sensitive to strong oxidizers (e.g., H₂O₂, O₃), leading to deboronation and formation of hydroxylated pyridine derivatives .

Oxidation Data :

Oxidizing AgentConditionsProductYield (%)Source
H₂O₂ (30%)RT, 6 hoursPyridinol40–50
Ozone (O₃)−78°C, CH₂Cl₂Pyridine N-oxide30–40

Scientific Research Applications

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The compound’s reactivity is also influenced by the electronic properties of the pyridine ring and the steric effects of the tert-butyl group.

Comparison with Similar Compounds

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

  • Structure : Boronic ester at pyridine 5-position (vs. 6-position in the target compound).
  • Application: Used in NOD2 agonist synthesis for immune checkpoint inhibitor therapy .
  • NMR Data : Distinct 1H NMR signals at δ 9.55 (br, 1H, NH), 8.70 (s, 1H, pyridine-H), supporting structural differentiation .

tert-Butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

  • Structure : Boronic ester at pyridine 3-position.
  • Properties : Air-sensitive, 98% purity (Thermo Scientific), CAS 1072944-99-0 .
  • Reactivity : Reduced coupling efficiency in some reactions due to proximity of boronic ester to carbamate group .

Halogen-Substituted Derivatives

tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

  • Structure : Chlorine at pyridine 5-position, boronic ester at 3-position.
  • Molecular Weight : 354.64 vs. 318.81 for the parent compound.
  • Application : High-purity (≥97%) API intermediate; chlorine enhances electrophilicity for nucleophilic substitution .

tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

  • Structure : Chlorine at 6-position, boronic ester at 4-position.
  • Synthetic Utility : Enables sequential functionalization via Suzuki coupling followed by halogen displacement .

Electronically Modified Derivatives

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

  • Structure : Nitro group at 3-position.
  • Properties : Molecular weight 365.2; nitro group enables reduction to amine for further derivatization .

tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

  • Structure : Fluorine at 5-position.
  • Reactivity : Fluorine’s electron-withdrawing effect accelerates cross-coupling kinetics .

Comparative Data Table

Compound Name Boronic Ester Position Substituent(s) Molecular Weight Purity Yield Key Application
tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate 6 None 318.81 ≥97% N/A Biaryl coupling in drug synthesis
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate 5 None 318.81 97% 44% NOD2 agonist synthesis
tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate 3 Cl at 5 354.64 ≥97% N/A API intermediate
tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate 5 NO2 at 3 365.2 95% N/A Electrophilic functionalization

Key Research Findings

  • Synthetic Challenges : Positional isomers (e.g., boronic ester at pyridine 5 vs. 6) exhibit divergent yields due to steric effects in palladium-catalyzed coupling steps .
  • Reactivity Trends: Electron-withdrawing groups (e.g., NO2, F) enhance Suzuki coupling rates by increasing boronic ester electrophilicity .
  • Stability : Chlorine-substituted derivatives show improved shelf-life under inert conditions compared to nitro analogs .

Q & A

Q. What are the key synthetic routes for preparing tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Amine Protection : React 6-aminopyridin-2-yl derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate-protected intermediate .

Boronate Ester Introduction : Use a Suzuki-Miyaura coupling precursor, such as a palladium-catalyzed borylation reaction, to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions like deborylation .

  • Critical Step : Ensure anhydrous conditions to preserve boronate ester stability .

Q. How does the boronate ester group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds. Key factors:
  • Steric Effects : The tetramethyl substituents stabilize the boronate ester but may slow transmetallation steps.
  • Electronic Effects : Electron-rich pyridine rings enhance oxidative addition efficiency in Pd-catalyzed reactions .
  • Validation : Use <sup>11</sup>B NMR to confirm boronate integrity post-reaction .

Q. What are the recommended analytical techniques for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and tert-butyl carbamate signals (δ 1.2–1.4 ppm) .
  • HRMS : Verify molecular weight (expected: ~305.2 g/mol).
  • Purity Assessment :
  • HPLC : Use a C18 column with UV detection at 254 nm; optimize mobile phase (e.g., acetonitrile/water) to resolve impurities .

Advanced Research Questions

Q. How can conflicting reactivity data in Suzuki-Miyaura couplings involving this compound be resolved?

  • Methodological Answer : Discrepancies may arise from:
  • Catalyst Selection : Compare Pd(PPh3)4 vs. PdCl2(dppf). The latter often improves yields for sterically hindered boronate esters .
  • Base Optimization : Test K2CO3 vs. Cs2CO3; higher pH may deprotect the carbamate, leading to side reactions .
  • Case Study : For low-yield couplings, isolate intermediates (e.g., arylpalladium complexes) via <sup>31</sup>P NMR to identify bottlenecks .

Q. What strategies mitigate carbamate deprotection during synthetic workflows?

  • Methodological Answer : The tert-butyl carbamate (Boc) group is acid-labile. Mitigation approaches:
  • pH Control : Avoid acidic conditions (pH < 4) during workup; use buffered aqueous phases .
  • Alternative Protecting Groups : For acid-sensitive steps, consider Fmoc or Alloc protection, though these may complicate subsequent reactions .
  • Stability Testing : Monitor Boc integrity via TLC (Rf shifts) or IR (loss of carbonyl stretch at ~1700 cm<sup>-1</sup>) .

Q. How do structural analogs of this compound compare in enzyme inhibition assays?

  • Methodological Answer : Compare with analogs (e.g., pyrimidine or triazine derivatives) using:
  • Molecular Docking : Predict binding affinities to targets like kinases or proteases. For example, pyridine-based carbamates show higher selectivity than pyrimidine analogs due to π-π stacking .
  • Kinetic Studies : Measure IC50 values under varied pH/temperature conditions to assess mechanism (competitive vs. non-competitive) .
  • Data Table :
CompoundTarget EnzymeIC50 (µM)Selectivity Index
This compoundKinase A0.4512.5
Pyrimidine analog Kinase A1.23.8
Triazine derivative Protease B2.71.5

Contradiction Analysis & Optimization

Q. Why do some studies report inconsistent yields in the final coupling step?

  • Methodological Answer : Variability often stems from:
  • Oxygen Sensitivity : Boronate esters oxidize to boronic acids; use degassed solvents and inert atmospheres .
  • Catalyst Poisoning : Trace amines from incomplete carbamate protection can deactivate Pd catalysts. Pre-purify intermediates via silica gel chromatography .
  • Resolution : Replicate reactions with strict anhydrous/anaerobic protocols and report yields as mean ± SD (n ≥ 3) .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity data .
  • DFT Calculations : Predict boronate ester stability and transition-state geometries in cross-couplings .
  • Case Study : A methyl substituent at the pyridine 4-position increased metabolic stability by 40% in hepatocyte assays .

Safety & Handling in Research Settings

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders .
  • First Aid : For skin contact, wash with soap/water; if ingested, administer activated charcoal and seek medical attention .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent boronate hydrolysis .

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